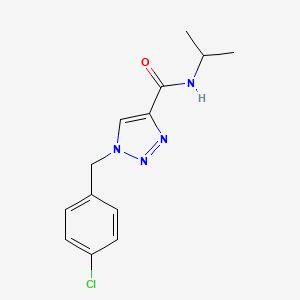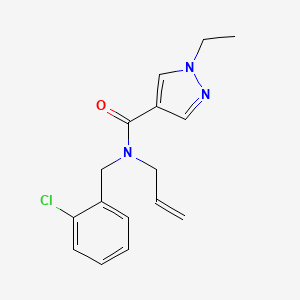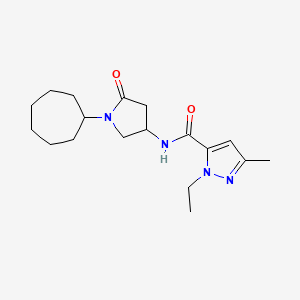
1-(4-chlorobenzyl)-N-isopropyl-1H-1,2,3-triazole-4-carboxamide
Descripción general
Descripción
“1-(4-chlorobenzyl)-N-isopropyl-1H-1,2,3-triazole-4-carboxamide” is a complex organic compound. It contains a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms. It also has a 4-chlorobenzyl group and an isopropyl group attached to it .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a 4-chlorobenzyl halide with an isopropyl azide in a copper-catalyzed azide-alkyne Huisgen cycloaddition . This is a type of click chemistry reaction that is often used to synthesize 1,2,3-triazoles.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The 1,2,3-triazole ring is planar due to the two nitrogen atoms being sp2 hybridized . The 4-chlorobenzyl and isopropyl groups would add steric bulk to the molecule .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the electron-withdrawing chlorobenzyl group and the electron-donating isopropyl group . The triazole ring is generally stable and resistant to hydrolysis and oxidation .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the chlorobenzyl group could increase its lipophilicity, potentially affecting its solubility and permeability .
Mecanismo De Acción
Safety and Hazards
As with any chemical compound, handling “1-(4-chlorobenzyl)-N-isopropyl-1H-1,2,3-triazole-4-carboxamide” would require appropriate safety measures. The chlorobenzyl group, for instance, is associated with certain hazards such as skin and eye irritation, and potential toxicity if ingested or inhaled .
Direcciones Futuras
The study and application of triazole derivatives is a dynamic field with potential for future exploration. These compounds have been studied for various applications, including as antitumor, antimicrobial, and anti-inflammatory agents . The introduction of different substituents can significantly alter the properties and potential applications of these compounds .
Propiedades
IUPAC Name |
1-[(4-chlorophenyl)methyl]-N-propan-2-yltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN4O/c1-9(2)15-13(19)12-8-18(17-16-12)7-10-3-5-11(14)6-4-10/h3-6,8-9H,7H2,1-2H3,(H,15,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHYPKUNFABMXRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CN(N=N1)CC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[[3-(3-fluoro-4-methoxyphenyl)-1-(2-methylphenyl)pyrazol-4-yl]methyl]-N-methyl-2-(1H-pyrazol-4-yl)ethanamine](/img/structure/B3777916.png)
![2-[(1-acetyl-4-piperidinyl)oxy]-5-methoxy-N-[3-(methylthio)propyl]benzamide](/img/structure/B3777925.png)
![methyl N-({5-[(2-chloro-4-methoxyphenoxy)methyl]-3-isoxazolyl}carbonyl)-L-isoleucinate](/img/structure/B3777939.png)


![[4-[(2-Chlorophenyl)methyl]-4-(hydroxymethyl)piperidin-1-yl]-(4-piperidin-1-ylphenyl)methanone](/img/structure/B3777963.png)
![5-methyl-3-[2-(1,2,4-triazol-4-yl)ethylsulfanyl]-1H-1,2,4-triazole](/img/structure/B3777964.png)
![3-[(1-isopropyl-4-piperidinyl)oxy]-4-methoxy-N-(2-methylbenzyl)benzamide](/img/structure/B3777972.png)

![3-[(cyclopentylamino)methyl]-1-(3,4-difluorobenzyl)-3-hydroxy-2-piperidinone](/img/structure/B3777981.png)
![2-{[3-(1H-imidazol-1-yl)pyrrolidin-1-yl]carbonyl}-3,5,7-trimethyl-1H-indole](/img/structure/B3777988.png)
![3-[1-(2,1,3-benzothiadiazol-5-ylmethyl)-4-piperidinyl]-N-phenylpropanamide](/img/structure/B3777998.png)
![N-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethyl}-5-{[3-(trifluoromethyl)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B3778001.png)
![5-[(4-chloro-2-methoxyphenoxy)methyl]-3-(1-pyrrolidinylcarbonyl)isoxazole](/img/structure/B3778010.png)
